Cyclopropyltriphenylphosphonium bromide

Catalog No.
S797680
CAS No.
14114-05-7
M.F
C21H20BrP
M. Wt
383.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropyltriphenylphosphonium bromide

CAS Number

14114-05-7

Product Name

Cyclopropyltriphenylphosphonium bromide

IUPAC Name

cyclopropyl(triphenyl)phosphanium;bromide

Molecular Formula

C21H20BrP

Molecular Weight

383.3 g/mol

InChI

InChI=1S/C21H20P.BrH/c1-4-10-18(11-5-1)22(21-16-17-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1;/p-1

InChI Key

XMPWFKHMCNRJCL-UHFFFAOYSA-M

SMILES

C1CC1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Synonyms

NSC 110599

Canonical SMILES

C1CC1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

The exact mass of the compound Cyclopropyltriphenylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 110599. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclopropyltriphenylphosphonium bromide is a Wittig reagent specifically used for converting aldehydes and ketones into cyclopropylidene-substituted alkenes, commonly known as vinylcyclopropanes. As a stable, crystalline solid with a melting point of 178-181 °C, it offers reliable handling and storage properties compared to many reagents generated in situ. Its primary function is to introduce the C=C(CH₂)₂ moiety, a valuable structural motif in the synthesis of complex molecules, natural products, and pharmaceutical intermediates where the unique reactivity of the vinylcyclopropane group is leveraged for subsequent transformations like ring-expansion reactions.

Substituting Cyclopropyltriphenylphosphonium bromide is not straightforward due to its unique synthetic output. Direct replacement with other common Wittig reagents, such as methyl- or ethyltriphenylphosphonium halides, will produce terminal or simple alkenes (e.g., R-CH=CH₂) instead of the desired vinylcyclopropane (R-CH=C(CH₂)₂), fundamentally altering the product's core structure and reactivity. Alternative cyclopropanation methods, like the Simmons-Smith reaction, are mechanistically distinct; they convert alkenes into cyclopropanes, rather than carbonyls into vinylcyclopropanes, and involve different, often moisture-sensitive or pyrophoric, reagents (e.g., diiodomethane and diethylzinc). Therefore, for synthetic routes designed around the Wittig olefination of a carbonyl to form a vinylcyclopropane, this specific phosphonium salt is required to achieve the target molecular architecture.

Process Scalability: Achieves Quantitative Yield in Multigram-Scale Synthesis

In a documented multigram-scale synthesis, Cyclopropyltriphenylphosphonium bromide was produced from its precursor, (3-bromopropyl)triphenylphosphonium bromide, via intramolecular cyclization using aqueous NaOH. This procedure achieved a quantitative yield, demonstrating its suitability for large-scale preparation without requiring complex purification steps for the final salt.

Evidence DimensionReaction Yield on Scale
Target Compound DataQuantitative yield
Comparator Or BaselineTypical laboratory synthesis yields (often <90-95%)
Quantified DifferenceApproaches theoretical maximum yield, indicating high efficiency and minimal side reactions.
ConditionsIntramolecular S_N2 cyclization of (3-bromopropyl)triphenylphosphonium bromide using 1M aqueous NaOH at 100 °C for 20 hours on a 54.2 g scale.

This demonstrates a robust and high-yielding synthesis route, ensuring that the reagent itself can be prepared efficiently and cost-effectively for large-scale campaigns.

Handling and Stability: Crystalline Solid vs. In Situ Generated Reagents

Cyclopropyltriphenylphosphonium bromide is a white to off-white crystalline solid with a defined melting point of 178-181 °C. This physical state provides significant handling, storage, and process safety advantages over alternative cyclopropanation methods like the Simmons-Smith reaction, which requires the in situ generation of the active carbenoid from reagents like diiodomethane and a zinc-copper couple or pyrophoric diethylzinc. The solid nature allows for accurate weighing and straightforward addition to reaction vessels without the need for specialized handling of air- and moisture-sensitive solutions.

Evidence DimensionPhysical Form and Handling Safety
Target Compound DataStable, weighable crystalline solid
Comparator Or BaselineSimmons-Smith reagents (e.g., iodomethylzinc iodide) which are generated in situ from potentially hazardous/sensitive precursors.
Quantified DifferenceNot applicable (qualitative difference in handling protocol and safety requirements).
ConditionsStandard laboratory or manufacturing settings.

For process development and manufacturing, using a stable, solid reagent simplifies operational procedures, reduces safety risks associated with pyrophoric materials, and improves batch-to-batch reproducibility.

Synthetic Pathway Specificity: Direct Conversion of Carbonyls to Vinylcyclopropanes

The Wittig reaction using Cyclopropyltriphenylphosphonium bromide provides a direct, single-step conversion of an aldehyde or ketone to a vinylcyclopropane. This offers a distinct advantage in synthetic planning over alternative multi-step routes that might involve, for example, the cyclopropanation of a pre-formed alkene. A key advantage of the Wittig reaction is that the position of the newly formed double bond is absolutely fixed, avoiding the formation of regioisomeric mixtures that can occur in alternative elimination-based syntheses.

Evidence DimensionSynthetic Transformation
Target Compound DataDirect C=O to C=C(CH₂)₂ conversion
Comparator Or BaselineAlternative methods requiring alkene synthesis followed by a separate cyclopropanation step (e.g., with carbenoids).
Quantified DifferenceReduces step-count in a synthetic sequence.
ConditionsReaction of the corresponding ylide (formed with a strong base) with an aldehyde or ketone substrate.

This reagent enables more efficient and convergent synthetic routes, which is a primary consideration in both academic and industrial procurement decisions to reduce costs and labor.

Synthesis of Vinylcyclopropane Intermediates for Ring-Expansion Cycloadditions

This reagent is the specific choice for preparing vinylcyclopropane building blocks that serve as precursors in thermal or transition-metal-catalyzed [3+2] cycloadditions to form five-membered rings, such as cyclopentenes. The defined placement of the double bond via the Wittig reaction ensures the correct substrate geometry for these powerful ring-expansion methodologies, which are frequently used in complex natural product synthesis.

Scalable Production of Pharmaceutical Scaffolds

Given its demonstrated utility in scalable, high-yielding reactions and its favorable handling properties as a stable solid, this compound is well-suited for process chemistry environments. It can be used in the early stages of manufacturing campaigns for active pharmaceutical ingredients (APIs) where a vinylcyclopropane moiety is a key structural element.

Introduction of Cyclopropylidene Moieties into Sterically Hindered Systems

The Wittig reaction is known for its ability to convert even sterically hindered ketones into their corresponding alkenes. This makes Cyclopropyltriphenylphosphonium bromide a valuable tool for introducing the bulky cyclopropylidene group onto complex molecular frameworks where other reagents might fail due to steric hindrance around the carbonyl group.

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14114-05-7

Dates

Last modified: 08-15-2023

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